An In-depth Technical Guide to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923283-30-1).[1] Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[2] This document, intended for researchers, scientists, and professionals in drug development, details the probable synthetic pathways, structural elucidation, predicted spectral characteristics, and potential reactivity of this specific nitropyrazole derivative. While experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogues and established principles of pyrazole chemistry to provide a robust and scientifically grounded resource.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences. Its unique electronic properties and versatile substitution patterns have led to its incorporation into numerous clinically approved drugs. The introduction of a nitro group, as seen in the 4-position of the pyrazole ring, significantly influences the molecule's electronic and chemical properties, often enhancing its biological activity or providing a handle for further chemical modifications. This guide focuses on the methodical exploration of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a compound poised for application in synthetic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is a substituted pyrazole with an ethyl group at the N1 position, a nitro group at the C4 position, and a methyl carboxylate group at the C5 position.
| Property | Value | Source |
| CAS Number | 923283-30-1 | |
| Molecular Formula | C₇H₉N₃O₄ | [3] |
| Molecular Weight | 199.16 g/mol | |
| Predicted XlogP | 0.5 | [3] |
| Appearance | Likely a solid | General observation for similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General solubility of pyrazole derivatives[4] |
Proposed Synthetic Pathways
Strategy: N-Alkylation followed by Nitration
A logical approach involves the initial N-alkylation of a pre-functionalized pyrazole core, followed by nitration at the C4 position. The regioselectivity of N-alkylation of pyrazoles can be complex, but with a carboxylate group at the C5 position, the reaction often favors substitution at the N1 position.[5][6]
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 1-ethyl-1H-pyrazole-5-carboxylate
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To a solution of Methyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
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Stir the suspension vigorously at room temperature for 30 minutes.
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Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 1-ethyl-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
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To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add Methyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography to afford Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
Spectroscopic Characterization (Predicted)
Predicting the spectral data is crucial for the identification and characterization of the target molecule. These predictions are based on computational studies of nitropyrazoles and experimental data from structurally similar compounds.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl ester, and the pyrazole ring proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole-H3 | ~8.0-8.5 | s | - |
| -CH₂- (ethyl) | ~4.2-4.5 | q | ~7.0 |
| -CH₃ (methyl ester) | ~3.8-4.0 | s | - |
| -CH₃ (ethyl) | ~1.4-1.6 | t | ~7.0 |
The downfield shift of the pyrazole proton is due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.[9]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~160-165 |
| C5 (pyrazole) | ~140-145 |
| C4 (pyrazole, attached to NO₂) | ~135-140 |
| C3 (pyrazole) | ~130-135 |
| -CH₂- (ethyl) | ~45-50 |
| -OCH₃ (methyl ester) | ~52-55 |
| -CH₃ (ethyl) | ~14-16 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretch (ester) | ~1720-1740 |
| C=N stretch (pyrazole ring) | ~1590-1620 |
| NO₂ asymmetric stretch | ~1520-1560 |
| NO₂ symmetric stretch | ~1340-1380 |
| C-O stretch (ester) | ~1200-1300 |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 199.0593 g/mol .[3] Fragmentation patterns would likely involve the loss of the methoxy group, the ethyl group, and the nitro group.
Chemical Reactivity and Potential Applications
The reactivity of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is dictated by its functional groups.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.[10] This transformation is crucial as it introduces a versatile amino functionality, opening up possibilities for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems.
Ester Hydrolysis
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug discovery to explore structure-activity relationships.
Nucleophilic Aromatic Substitution
The nitro group at the C4 position activates the pyrazole ring towards nucleophilic aromatic substitution. Strong nucleophiles may be able to displace the nitro group, providing a route to further functionalize the C4 position.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore. The presence of the nitro group and the ester functionality in Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. The amino-pyrazole derivatives obtained from the reduction of the nitro group are of particular interest, as they are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Safety and Handling
As with any chemical, Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not available, but nitroaromatic compounds should be handled with care due to their potential for toxicity and as energetic materials.
Conclusion
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is a valuable, albeit not extensively studied, heterocyclic compound. This guide has provided a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and potential applications based on established chemical principles and data from related structures. The versatile functional groups present in this molecule make it a promising intermediate for the synthesis of diverse chemical libraries for drug discovery and materials science. Further experimental validation of the properties and reactivity outlined in this guide is warranted and will undoubtedly contribute to the expanding field of pyrazole chemistry.
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